3,5-Dichloro-2-nitroaniline

Regioselective synthesis Nucleophilic aromatic substitution Chloronitrobenzene chemistry

Generic dichloronitroaniline sourcing risks failed syntheses due to isomer mismatch. This exact 3,5-dichloro-2-nitroaniline (CAS 122584-83-2) ensures regiochemical fidelity in cross-couplings and heterocycle formation. - Preferred embodiment in U.S. Patent 8,816,128 for insecticidal aniline derivatives; essential for accessing protected chemical space. - Ortho-nitro/amino configuration activates the 1-position for nucleophilic attack, enabling distinct SNAr pathways vs. 2,6-dichloro-4-nitroaniline (Dichloran). - Crystalline solid (mp 139-140°C) facilitates recrystallization, reducing purification costs in dye intermediate and medicinal chemistry workflows.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 122584-83-2
Cat. No. B190037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-nitroaniline
CAS122584-83-2
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
InChIKeyRMIMEMMJKYVPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-nitroaniline: Chemical Identity & Properties


3,5-Dichloro-2-nitroaniline (CAS 122584-83-2) is a chlorinated nitroaniline derivative with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol [1]. This compound exists as a light-yellow to yellow crystalline solid at ambient temperature, with a reported melting point range of 139–140°C . It exhibits minimal aqueous solubility but demonstrates favorable solubility in common organic solvents, a property that facilitates its handling in synthetic organic transformations . The compound is classified under HS code 2921420090 for aniline derivatives [1].

Synthetic Workflow Designed for SNAr-based heterocycle construction requiring ortho-nitro activation
Patent Alignment Key intermediate for patent-protected insecticidal and pesticidal scaffolds
Physical Form Crystalline solid (mp 139–140 °C) simplifies dispensing and recrystallization

3,5-Dichloro-2-nitroaniline: Isomer Specificity in Synthesis


The chloronitroaniline class encompasses multiple positional isomers, including 2,6-dichloro-4-nitroaniline (Dichloran; CAS 99-30-9), which differ fundamentally in substitution pattern and reactivity [1]. Generic substitution among these isomers is chemically unsound due to divergent electronic effects, nucleophilic aromatic substitution (SNAr) regioselectivity, and downstream coupling outcomes. Specifically, the 2-nitro-3,5-dichloro substitution pattern confers distinct activation of the 1-position for nucleophilic attack relative to the 4-nitro-2,6-dichloro configuration, which dictates entirely different reactivity profiles in cross-coupling and heterocycle-forming reactions. Procurement without structural verification of the exact isomer will result in failed synthetic routes, incorrect intermediate formation, and non-compliance with patent-protected synthetic pathways.

2,6-Dichloro-4-nitroaniline Isomer Reversed nitro/amino regiochemistry redirects nucleophilic attack; electronic activation map differs fundamentally.
Patent Non-Compliance Only the 3,5-dichloro pattern is a preferred embodiment in key insecticide patents; alternative isomers lose IP coverage.
Coupling Outcome Divergence Downstream heterocycle formation and diazonium chemistry may fail if the chloro positions deviate from 3,5-substitution.

3,5-Dichloro-2-nitroaniline: Differentiation vs Structural Analogs


SNAr Regioselectivity vs 4-Nitro Isomers

3,5-Dichloro-2-nitroaniline positions the nitro group ortho to the amino substituent (2-position) and meta to both chloro substituents (3- and 5-positions). This ortho-nitro/amino arrangement creates an electronic environment where the nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect specifically at the 1-position, activating the para-chloro site relative to the amino group for nucleophilic displacement [1]. By contrast, 2,6-dichloro-4-nitroaniline (Dichloran) has the nitro group para to the amino group, generating a fundamentally different activation pattern that directs nucleophilic attack to different ring positions [2].

SNAr Regioselectivity
Class-level
Target: ortho-nitro/amino activates 1-position
Comparator: para-nitro/amino (Dichloran) directs attack differently
Isomer choice controls heterocyclic scaffold construction.
Electronic structure inference; synthetic validation required.
Regioselective synthesis Nucleophilic aromatic substitution Chloronitrobenzene chemistry

Insecticidal Intermediate Synthesis: Distinct Substitution Pattern

U.S. Patent 8,816,128 describes aniline derivatives of formula (8) for use as insecticides and insecticide intermediates, wherein the claimed compounds include halogen substitution at positions corresponding to the 3- and 5-positions, with additional substitution patterns that match the 3,5-dichloro-2-nitroaniline scaffold [1]. This patent explicitly defines substitution parameters where the 3,5-dichloro pattern is a preferred embodiment for achieving insecticidal activity. In contrast, alternative substitution patterns (e.g., 2,4-dichloro or 2,6-dichloro nitroanilines) are not claimed as preferred embodiments and would yield different downstream active ingredients with distinct biological profiles [1].

Insecticidal IP Scaffold
Head-to-head
3,5-Cl₂ pattern: preferred embodiment in US 8,816,128
2,4-/2,6-Cl₂ patterns: not claimed as preferred
Patent freedom-to-operate depends on exact isomer identity.
Patent claim analysis; verify scope with legal review.
Agrochemical intermediate Insecticide synthesis Patent-protected scaffold

Lipophilicity Advantage over Non-Chlorinated Analogs

3,5-Dichloro-2-nitroaniline exhibits a calculated LogP value of approximately 3.59 [1], which is substantially higher than that of the non-chlorinated parent compound 2-nitroaniline (calculated LogP ~1.8-1.9). This approximately 100-fold difference in octanol-water partition coefficient (ΔLogP ≈ 1.7-1.8) indicates markedly different lipophilicity that influences solubility in organic media, membrane permeability, and extraction efficiency during workup procedures [1].

Lipophilicity (LogP)
Class-level
LogP = 3.59
Δ ~1.7 vs 2-nitroaniline (~1.8)
Higher organic solubility supports biphasic reaction workup.
Calculated LogP; experimental confirmation advised.
Lipophilicity Physicochemical property Formulation development

Moderate Membrane Permeability vs Polar Derivatives

The calculated Polar Surface Area (PSA) of 3,5-dichloro-2-nitroaniline is 71.84 Ų [1]. This value falls within the range typically associated with moderate passive membrane permeability (threshold for good oral bioavailability is generally <140 Ų, with optimal values often <90 Ų). By comparison, nitroanilines bearing additional polar substituents (e.g., carboxylic acid, sulfonamide, or hydroxyl groups) exhibit PSA values exceeding 100-120 Ų, which predict reduced passive diffusion across biological membranes [1].

Membrane Permeability
Class-level
PSA = 71.84 Ų
~30–50 Ų lower than polar nitroanilines
Moderate PSA may benefit cell-permeable prodrug design.
In silico TPSA; in vivo permeability not measured.
Polar surface area Membrane permeability ADME prediction

Crystalline Solid Advantage over Liquid Analogs

3,5-Dichloro-2-nitroaniline melts at 139–140°C and exists as a yellow to light-yellow crystalline solid at ambient temperature . This physical state facilitates precise weighing, storage stability, and purification via recrystallization. In contrast, certain lower-molecular-weight nitroanilines (e.g., 2-nitroaniline, mp 71–73°C) or liquid aniline derivatives (e.g., 3-chloroaniline, mp ~ -10°C) present handling challenges in solid-dispensing workflows and are more prone to oxidative degradation .

Crystalline Handling
Class-level
mp 139–140 °C, solid at RT
vs 2-nitroaniline mp 71–73 °C or liquid anilines
Solid form simplifies weighing and improves storage stability.
Practical advantage for R&D and kilo-lab procurement.
Solid-state handling Process chemistry Purification

Pesticidal Intermediate Synthesis via Ortho-Nitro Activation

U.S. Patent 6,258,973 describes processes for preparing pesticidal intermediates of formula (I), wherein the compounds are synthesized from aniline precursors bearing halogen substitution [1]. The patent teaches that the presence of halogen atoms (including chloro substituents) at defined positions is critical for achieving the desired reactivity in forming 2-(arylhydrazino)succinonitrile and 3-(arylhydrazono)propionitrile derivatives [1]. The 3,5-dichloro-2-nitroaniline substitution pattern positions chloro groups meta to the reactive amino center, maintaining sufficient electron density for diazonium chemistry while providing the halogen handles required for downstream coupling. Non-halogenated or differently substituted anilines would not participate in the same patent-protected synthetic sequence [1].

Pesticidal Process Fit
Reported
3,5-Cl₂ pattern compatible with US 6,258,973 diazonium route
Non-halogenated anilines excluded
Matches patent-protected process chemistry for arylhydrazino intermediates.
Review patent claims for exact substitution requirements.
Pesticide intermediate Heterocycle synthesis Process patent

3,5-Dichloro-2-nitroaniline: Validated Application Scenarios


Insecticidal Compound Synthesis

Based on U.S. Patent 8,816,128, 3,5-dichloro-2-nitroaniline serves as a key intermediate for preparing aniline derivatives of formula (8) with documented insecticidal activity [1]. The 3,5-dichloro substitution pattern is a preferred embodiment in the patent claims, and procurement of this exact isomer is required to access the protected chemical space. Alternative dichloronitroaniline isomers are not covered by the same patent claims and would yield different active ingredients. [1].

Arylhydrazino Succinonitrile Pesticidal Intermediates

U.S. Patent 6,258,973 (assigned to Rhone-Poulenc Agro) describes the use of halogenated aniline precursors for synthesizing 2-(arylhydrazino)succinonitrile compounds, which are subsequently converted to pesticidally active substances [1]. The 3,5-dichloro-2-nitroaniline scaffold provides the requisite halogen substitution pattern specified in the patent claims, enabling the diazonium chemistry and subsequent coupling steps essential to this synthetic route. [1].

Dye and Pigment Intermediate Synthesis

Multiple technical sources confirm that 3,5-dichloro-2-nitroaniline is used as an intermediate in the synthesis of dyes and pigments [1][2]. The ortho-nitro/amino relationship and the presence of chloro substituents at the 3- and 5-positions provide the electronic activation and substitution handles required for azo coupling and related chromophore-forming reactions. The solid crystalline nature (mp 139–140°C) facilitates purification by recrystallization, a practical advantage in dye intermediate manufacturing. [1].

Heterocyclic Scaffolds in Medicinal Chemistry

The 3,5-dichloro-2-nitroaniline scaffold has been utilized in medicinal chemistry research as a precursor for bioactive heterocycles, as evidenced by its inclusion in the Journal of Medicinal Chemistry literature [1]. The calculated LogP of 3.59 and PSA of 71.84 Ų place this intermediate in a favorable property space for generating drug-like compounds [2]. Following reduction of the nitro group to the corresponding diamine, the compound can be elaborated into benzimidazoles, quinoxalines, and related privileged structures. [1][2].

Application
Selection Property
Validation Focus
Insecticidal compound synthesis
3,5-Dichloro substitution specificity
Patent claims conformance and isomer identity
Arylhydrazino succinonitrile pesticidal intermediates
Halogen substitution pattern compatibility
Diazonium chemistry and coupling efficiency
Dye and pigment intermediate synthesis
Solid crystalline form with ortho-nitro activation
Azo coupling regioselectivity and recrystallization yield
Heterocyclic scaffolds in medicinal chemistry
Lipophilicity and PSA property window
Reduction to diamine and heterocycle formation efficiency

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